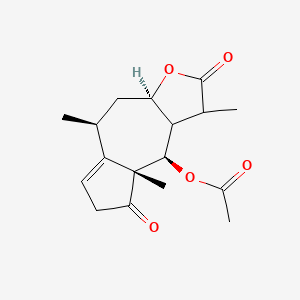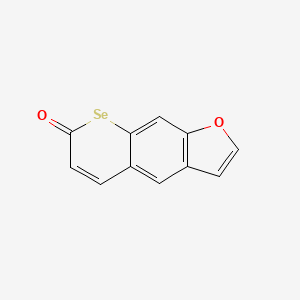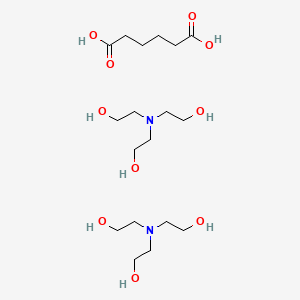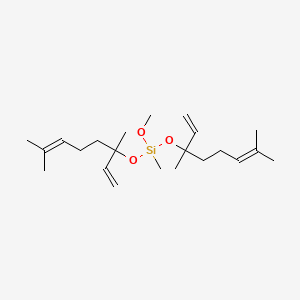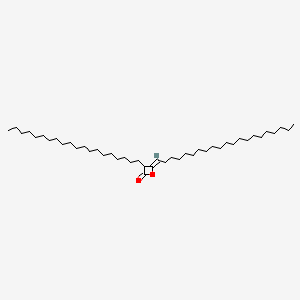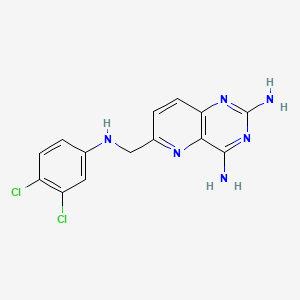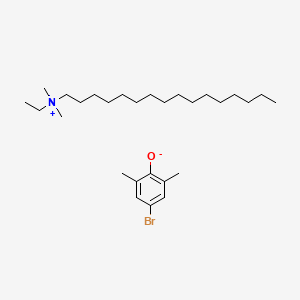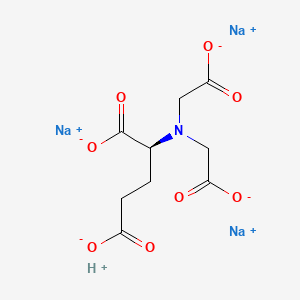
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is a synthetic chelating agent derived from the amino acid glutamate. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications. This compound is particularly valued for its biodegradability and environmental compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining an alkaline environment and controlling the temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction systems, low-pressure and low-temperature conditions, and the use of inexpensive raw materials. The crude reaction solutions are often used directly in subsequent steps to avoid complex isolation procedures .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium and magnesium.
Substitution: Can participate in substitution reactions where its carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids (e.g., hydrochloric acid) under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions are typically metal complexes, which are used in various applications such as water treatment and detergents .
Wissenschaftliche Forschungsanwendungen
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another chelating agent with similar properties but derived from alanine instead of glutamate.
N,N-bis(carboxylatomethyl)alanine trisodium salt: Known for its biodegradability and environmental compatibility, similar to trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate.
Uniqueness
This compound is unique due to its origin from L-glutamic acid, which imparts specific binding properties and environmental benefits. Its ability to form highly stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring stringent metal ion control .
Eigenschaften
CAS-Nummer |
63998-93-6 |
|---|---|
Molekularformel |
C9H10NNa3O8 |
Molekulargewicht |
329.15 g/mol |
IUPAC-Name |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1 |
InChI-Schlüssel |
DIGMEYCLSQUNNC-BHRFRFAJSA-K |
Isomerische SMILES |
[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


